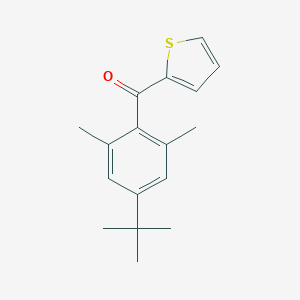![molecular formula C26H23N3O4S B289950 ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-12-carboxylate](/img/structure/B289950.png)
ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-12-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-2-phenyl-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines pyrimidine, thieno, and pyrido moieties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-2-phenyl-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like toluene and catalysts such as zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization from toluene and purification through column chromatography are commonly employed to achieve the desired product quality .
化学反应分析
Types of Reactions
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-2-phenyl-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .
科学研究应用
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-2-phenyl-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties.
Biology: The compound is used in cellular assays to evaluate its effects on cell viability and apoptosis.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.
作用机制
The mechanism of action of Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-2-phenyl-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate involves interaction with molecular targets such as ATF4 and NF-kB proteins. These interactions inhibit endoplasmic reticulum stress and apoptosis pathways, contributing to its neuroprotective and anti-inflammatory effects .
相似化合物的比较
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazole-Pyrimidine Hybrids: These compounds also demonstrate neuroprotective and anti-inflammatory properties.
Uniqueness
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-2-phenyl-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties .
属性
分子式 |
C26H23N3O4S |
|---|---|
分子量 |
473.5 g/mol |
IUPAC 名称 |
ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-12-carboxylate |
InChI |
InChI=1S/C26H23N3O4S/c1-4-33-26(31)18-14(2)27-25-20(19(18)15-10-12-17(32-3)13-11-15)21-22(34-25)24(30)29-23(28-21)16-8-6-5-7-9-16/h5-13,23,28H,4H2,1-3H3,(H,29,30) |
InChI 键 |
GNDMLCUXPQZVBC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)NC(N4)C5=CC=CC=C5)C |
规范 SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)NC(N4)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate](/img/structure/B289867.png)

![2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione](/img/structure/B289869.png)
![7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289873.png)
![N-phenyl-N-[phenyl(2-thienyl)methylene]amine](/img/structure/B289876.png)

![Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B289879.png)



![2-methoxy-5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289884.png)

![17-Azahexacyclo[6.6.5.2~15,19~.0~2,7~.0~9,14~.0~15,19~]henicosa-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B289889.png)

